

CCT241161: A Technical Guide for Researchers

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Compound of Interest

Compound Name: CCT241161

Cat. No.: B612043

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT241161 is a potent, orally bioavailable, multi-kinase inhibitor targeting both the RAF and SRC families of kinases. This dual-inhibitor action presents a promising strategy to overcome the common mechanisms of resistance to BRAF-selective inhibitors in melanoma and other cancers. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **CCT241161**. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

CCT241161 is a complex heterocyclic molecule with the systematic IUPAC name N-[4-[(3,4-dihydro-3-oxopyrido[2,3-b]pyrazin-8-yl)oxy]-2-(methylthio)phenyl]-N'-[3-(1,1-dimethylethyl)-1-phenyl-1H-pyrazol-5-yl]-urea[1]. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	N-[4-[(3,4-dihydro-3-oxopyrido[2,3-b]pyrazin-8-yl)oxy]-2-(methylthio)phenyl]-N'-[3-(1,1-dimethylethyl)-1-phenyl-1H-pyrazol-5-yl]-urea	[1]
CAS Number	1163719-91-2	[1][2]
Molecular Formula	C28H27N7O3S	[2]
Molecular Weight	541.62 g/mol	[2]
Canonical SMILES	<chem>CSC1=CC(OC2=C3C(NC(C=N3)=O)=NC=C2)=CC=C1NC(NC4=CC(C(C)(C)C)=NN4C5=CC=CC=C5)=O</chem>	[2]
Appearance	Solid powder	[2]
Solubility	Soluble in DMSO, not in water	[2]
Purity	≥98%	[1]

Biological Properties and Mechanism of Action

CCT241161 is a potent pan-RAF and SRC family kinase inhibitor. It was designed to address the issue of acquired resistance to BRAF inhibitors, which often involves the reactivation of the MAPK pathway through SRC-mediated signaling[3]. By simultaneously inhibiting both RAF and SRC kinases, **CCT241161** can effectively block this resistance mechanism.

Kinase Inhibitory Activity

CCT241161 has demonstrated potent inhibitory activity against several key kinases involved in cancer cell proliferation and survival. The half-maximal inhibitory concentrations (IC50) for **CCT241161** against various kinases are detailed in the table below.

Kinase Target	IC50 (nM)	Reference
LCK	3	[4] [5]
CRAF	6	[4] [5]
SRC	10	[4] [5]
V600E-BRAF	15	[4] [5]
BRAF	30	[4] [5]

Cellular Activity

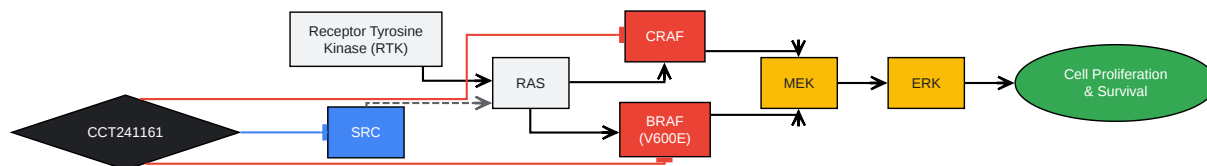
In cellular assays, **CCT241161** effectively inhibits the proliferation of melanoma cell lines harboring both BRAF and NRAS mutations[\[2\]](#)[\[4\]](#). It has been shown to inhibit MEK and ERK signaling in BRAF mutant WM266.4 cells[\[1\]](#).

In Vivo Efficacy

In vivo studies using mouse xenograft models have demonstrated the anti-tumor efficacy of **CCT241161**. Daily administration of 20 mg/kg **CCT241161** resulted in tumor regression in a BRAF mutant A375 mouse xenograft model[\[3\]](#). Furthermore, **CCT241161** has shown efficacy in patient-derived xenograft (PDX) models that are resistant to the BRAF inhibitor dabrafenib and the MEK inhibitor trametinib[\[3\]](#).

Signaling Pathways

CCT241161 targets the RAF-MEK-ERK (MAPK) signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. In many melanomas, a mutation in the BRAF gene leads to constitutive activation of this pathway. **CCT241161** also inhibits the SRC kinase, which can contribute to resistance to BRAF inhibitors by reactivating the MAPK pathway.



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CCT241161 inhibits both RAF and SRC kinases.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of **CCT241161**.

Pan-RAF and SRC Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of **CCT241161** against RAF and SRC kinases.

Materials:

- Recombinant human RAF (BRAF, V600E-BRAF, CRAF) and SRC kinases
- Kinase-specific peptide substrate
- ATP (Adenosine triphosphate)
- **CCT241161**
- Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 384-well white assay plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare a serial dilution of **CCT241161** in kinase buffer.
- In a 384-well plate, add the kinase, peptide substrate, and **CCT241161** dilution.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of **CCT241161**.



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Workflow for in vitro kinase inhibition assay.

Melanoma Cell Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effect of **CCT241161** on melanoma cell lines.

Materials:

- Human melanoma cell lines (e.g., A375, WM266.4)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **CCT241161**
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

- 96-well clear-bottom black plates
- Incubator (37°C, 5% CO₂)
- Luminometer

Procedure:

- Seed melanoma cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of **CCT241161**. Include a vehicle control (DMSO).
- Incubate the cells for a specified period (e.g., 72 hours).
- Equilibrate the plate to room temperature.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
- Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a luminometer.
- Determine the concentration of **CCT241161** that inhibits cell growth by 50% (GI₅₀) by plotting cell viability against the log concentration of the compound.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor activity of **CCT241161** in a mouse xenograft model.

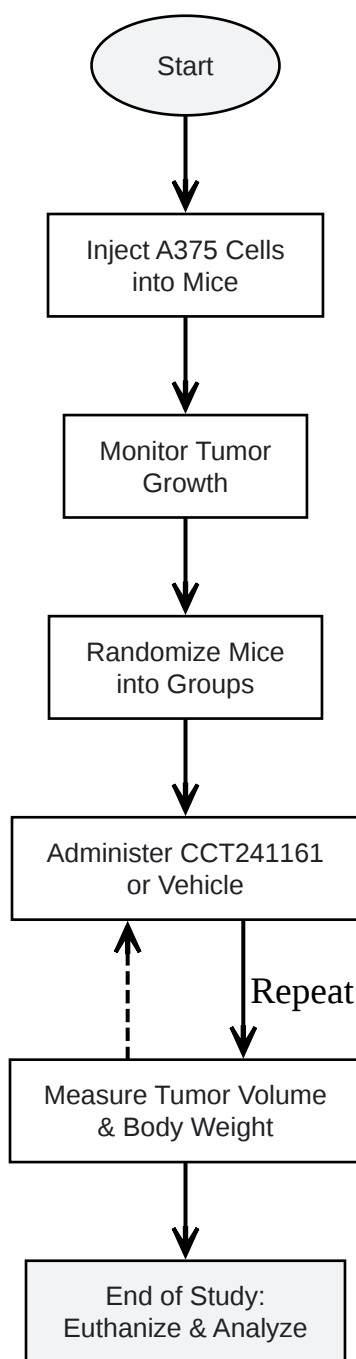
Materials:

- A375 human melanoma cells
- Immunocompromised mice (e.g., athymic nude mice)

- Matrigel
- **CCT241161**
- Vehicle for **CCT241161**
- Calipers
- Animal housing and care facilities

Procedure:

- Subcutaneously inject a suspension of A375 cells mixed with Matrigel into the flank of each mouse.
- Monitor the mice for tumor growth.
- Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer **CCT241161** (e.g., 20 mg/kg) or vehicle to the respective groups daily via oral gavage.
- Measure tumor volume with calipers every 2-3 days.
- Monitor the body weight and overall health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
- Analyze the tumor growth data to assess the efficacy of **CCT241161**.



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Workflow for in vivo xenograft study.

Western Blot Analysis of MEK/ERK Signaling

This protocol is for detecting the phosphorylation status of MEK and ERK in melanoma cells treated with **CCT241161**.

Materials:

- Treated and untreated melanoma cell lysates
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membranes
- Transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Separate cell lysate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane with TBST.
- Apply ECL substrate and visualize the protein bands using an imaging system.
- Quantify band intensities to determine the relative levels of phosphorylated and total MEK and ERK.

Conclusion

CCT241161 is a promising multi-kinase inhibitor with a novel mechanism of action that has the potential to overcome resistance to current BRAF-targeted therapies. Its dual inhibition of RAF and SRC kinases provides a robust blockade of the MAPK signaling pathway, leading to significant anti-tumor activity in preclinical models of melanoma. The data and protocols presented in this guide are intended to support further investigation into the therapeutic potential of **CCT241161** and similar dual-inhibitor strategies in oncology.

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